molecular formula C15H15N3O6 B3008960 dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1984052-87-0

dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B3008960
CAS No.: 1984052-87-0
M. Wt: 333.3
InChI Key: ZVTLLDVDZWYCIJ-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative characterized by a triazole core substituted with two methyl ester groups at positions 4 and 3. The 1-position of the triazole is functionalized with a 2-(3-methoxyphenyl)-2-oxoethyl group. This compound is synthesized via a 1,3-dipolar cycloaddition reaction between dimethyl acetylenedicarboxylate (DMAD) and a 3-methoxyphenyl-substituted azide precursor under solvent-free or mild thermal conditions . Its structure is confirmed by spectroscopic techniques (IR, $^{1}$H-NMR, $^{13}$C-NMR) and mass spectrometry, with characteristic signals for the methoxy group (δH ~3.8–4.0 ppm) and ester carbonyl carbons (δC ~168 ppm) .

Properties

IUPAC Name

dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-22-10-6-4-5-9(7-10)11(19)8-18-13(15(21)24-3)12(16-17-18)14(20)23-2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTLLDVDZWYCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H15N3O6
  • Molecular Weight : 333.30 g/mol
  • IUPAC Name : this compound

The structure features a triazole ring which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides with dimethyl acetylenedicarboxylate (DMAD) under controlled conditions. The regioselectivity of the reaction can be influenced by various factors including solvent choice and temperature.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells.

A comparative study on similar compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These results suggest that this compound may also possess similar anticancer properties due to its structural similarities to other active triazole derivatives .

Antimicrobial Activity

In addition to anticancer effects, studies have reported antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

A study highlighted the antimicrobial efficacy of several triazole derivatives:

CompoundMicrobeInhibition Zone (mm)
Compound DE. coli15
Compound ES. aureus18

These findings suggest that the biological activity of this compound could extend to antimicrobial applications as well .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Thymidylate Synthase : As noted earlier, inhibition of TS leads to reduced DNA synthesis in cancer cells.
  • Induction of Apoptosis : Many triazole derivatives have been shown to trigger apoptotic pathways in malignant cells.
  • Antibacterial Mechanisms : The disruption of bacterial cell wall integrity and interference with nucleic acid synthesis are key factors in its antimicrobial action.

Case Studies

Several case studies have explored the efficacy of related compounds in preclinical settings:

  • Case Study on Anticancer Activity : A research group synthesized a series of triazole derivatives and tested them against breast cancer cell lines. One compound showed a significant reduction in cell viability compared to controls.
  • Case Study on Antimicrobial Properties : Another study evaluated the antibacterial effects of triazole derivatives against clinical isolates of S. aureus, reporting promising results that warrant further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,3-triazole-4,5-dicarboxylates, which are widely studied for their synthetic versatility and biological activities. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Triazole Dicarboxylates

Compound Name Substituents on Triazole Core Key Properties/Activities Reference
Dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate 3-Methoxyphenyl ketone, methyl esters Antibacterial potential (hypothesized), regioselective reduction of esters
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate 4-Fluorophenyl ketone, ethyl esters Anticancer activity (cell proliferation assays)
Dimethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate 4-Chlorophenyl ketone, methyl esters Higher stability under photolytic conditions compared to naphthyl derivatives
Diethyl 1-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate Benzothiazole-piperazine conjugate, ethyl esters Anticancer activity (IC$_{50}$ values <10 μM in cell lines)
Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate 4-Bromophenyl, methyl esters Intermediate for Schiff base synthesis; anti-COVID-19 candidate

Key Observations

Substituent Effects on Biological Activity: The presence of electron-withdrawing groups (e.g., 4-Cl, 4-F) enhances stability and modulates bioactivity. For example, the 4-fluorophenyl derivative (Entry 2) exhibits anticancer activity, while the benzothiazole-piperazine hybrid (Entry 4) shows potent cytotoxicity due to improved target binding .

Synthetic Methodologies :

  • All derivatives are synthesized via 1,3-dipolar cycloaddition between DMAD/diethyl acetylenedicarboxylate (DEAD) and substituted azides. The target compound and its analogs are typically prepared under solvent-free conditions at 80–90°C for 3–5 minutes, yielding >90% purity .

Spectroscopic Differentiation :

  • The ester methyl/ethyl protons in NMR distinguish methyl (δH ~3.97–4.00 ppm) and ethyl (δH ~1.24–1.33 ppm for CH$3$, δH ~4.29–4.39 ppm for CH$2$) substituents .
  • Carbonyl signals in $^{13}$C-NMR are consistent across derivatives (δC ~168 ppm), but aryl substituents (e.g., 3-methoxy vs. 4-chloro) alter aromatic proton environments .

Chemical Reactivity :

  • The target compound undergoes regioselective reduction with NaBH$_4$, reducing the ketone to a secondary alcohol while leaving the esters intact. This contrasts with imidazole dicarboxylates, where ester reduction is negligible .

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